molecular formula C5H9N5S B2938577 N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 5102-45-4

N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B2938577
CAS No.: 5102-45-4
M. Wt: 171.22
InChI Key: KIKXOOGOLARHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea (CAS 5102-45-4) is a high-value chemical intermediate that integrates a thiourea moiety with a 1,2,4-triazole ring, forming a versatile scaffold for research and development. This compound, with the molecular formula C5H9N5S and a molecular weight of 171.22 g/mol, is supplied with a high purity level, typically at 98% or higher . The 1,2,4-triazole pharmacophore is a recognized privileged structure in medicinal and agricultural chemistry, known for its significant role in compounds with antifungal, antibacterial, and antiviral properties . Drugs such as fluconazole and itraconazole exemplify the therapeutic potential of this heterocyclic system . As a synthetic intermediate, this thiourea derivative is a critical building block for constructing more complex molecules. Its structure makes it particularly relevant for creating novel compounds with potential biological activities. Research into analogous thiourea and urea derivatives containing 1,2,4-triazole moieties has demonstrated promising fungicidal activity against various plant pathogens and larvicidal activity against mosquitoes such as Aedes aegypti . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S/c1-2-6-5(11)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H2,6,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKXOOGOLARHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl N 4h 1,2,4 Triazol 4 Yl Thiourea and Its Analogues

Established Synthetic Pathways for Thiourea (B124793) Scaffold Formation

The formation of the thiourea group is a cornerstone of synthesizing the target molecule. This is typically achieved through reactions that create the characteristic N-C(S)-N linkage. Two primary pathways are widely employed: the reaction of amines with isothiocyanates and the condensation of amines with carbon disulfide or its equivalents.

Nucleophilic Addition Reactions with Isothiocyanates

The most common and straightforward method for preparing unsymmetrical thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. iwu.edumdpi.com This reaction is highly efficient and proceeds by the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate's -N=C=S group. nih.gov

For the synthesis of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea, this pathway involves the reaction between 4-amino-4H-1,2,4-triazole and ethyl isothiocyanate. The amino group of the triazole acts as the nucleophile, attacking the ethyl isothiocyanate to form the desired product.

The reaction conditions can be tailored based on the reactivity of the amine. While aliphatic amines often react readily at room temperature, less nucleophilic aromatic or heteroaromatic amines may require heating. mdpi.com The choice of solvent is also crucial, with dichloromethane (B109758) and tetrahydrofuran (B95107) being common options. mdpi.comdaneshyari.com

Table 1: Examples of Thiourea Synthesis via Isothiocyanate Addition

Amine Isothiocyanate Solvent Conditions Yield Reference
Primary/Secondary Aliphatic Amines Various Isothiocyanates Dichloromethane Room Temperature High mdpi.com
Aromatic Amines Various Isothiocyanates tert-Butanol Reflux N/A mdpi.com

Condensation Reactions Involving Amines and Carbon Disulfide Equivalents

This approach can be adapted for unsymmetrical products through a cascade reaction sequence where different amines are reacted with carbon disulfide under controlled conditions. rsc.org For instance, one amine can react with CS₂ to form an intermediate, which is then trapped by a second, different amine to yield the unsymmetrical thiourea.

Approaches to 1,2,4-Triazole (B32235) Ring Synthesis

The 1,2,4-triazole ring is a key pharmacophore present in numerous biologically active compounds. chemmethod.comscispace.com Its synthesis can be achieved through various cyclization strategies, with the choice of method depending on the desired substitution pattern. For the target molecule, the specific construction of the 4-amino-4H-1,2,4-triazole precursor is the critical step.

Cyclization Reactions of Hydrazides and Thiocarbohydrazide (B147625)

Hydrazides and their sulfur-containing analogue, thiocarbohydrazide, are versatile building blocks for 1,2,4-triazole synthesis. Thiocarbohydrazide can react with carboxylic acids to form 4-amino-5-mercapto-3-substituted-4H-1,2,4-triazoles. scispace.com Similarly, reacting thiocarbohydrazide with urea (B33335) or thiourea derivatives can also lead to the formation of 1,2,4-triazole rings through cyclization in an oil bath at elevated temperatures. researchgate.netmdpi.com

Another common method involves the alkaline cyclization of acylthiosemicarbazides, which are themselves formed from the reaction of acid hydrazides with isothiocyanates. nih.govresearchgate.net This intramolecular condensation yields 1,2,4-triazole-5-thione derivatives.

Strategies for 4H-1,2,4-Triazole Core Construction

The direct precursor for the target molecule's triazole portion is 4-amino-4H-1,2,4-triazole. The synthesis of this specific core is well-documented and is most commonly achieved by reacting hydrazine (B178648) with formic acid. google.comgoogle.com The reaction typically involves heating the reactants, often with the removal of water by distillation to drive the reaction to completion. google.com Variations of this process may use an acidic ion exchange resin as a catalyst to facilitate the cyclization. google.com

Table 2: Synthesis Conditions for 4-amino-4H-1,2,4-triazole

Reactant 1 Reactant 2 Catalyst/Conditions Temperature Yield Reference
Hydrazine Hydrate Formic Acid Distill off water Heat to 170 °C High google.com
Hydrazine Hydrate Formic Acid Amberlyst 15 resin, Distill off water Heat to 150 °C 91% google.com

The purity of the resulting 4-amino-1,2,4-triazole (B31798) is crucial for subsequent reactions, and recrystallization from solvents like isopropanol (B130326) or ethanol/ether may be employed for purification. google.comchemicalbook.com

Multi-Step Synthesis Protocols for Conjugated Systems

The synthesis of this compound and its analogues represents the creation of a conjugated system, linking two distinct chemical moieties. Such syntheses are inherently multi-step processes that combine the strategies outlined above.

A general and effective protocol for creating 1,2,4-triazole-linked thiourea conjugates involves a sequence of reactions starting from 4-amino-4H-1,2,4-triazole. daneshyari.com A common pathway is as follows:

Schiff Base Formation: 4-amino-4H-1,2,4-triazole is condensed with an appropriate aldehyde to form a Schiff base (an imine).

Reduction to Amine: The resulting Schiff base is then reduced to a secondary amine using a reducing agent like sodium borohydride.

Thiourea Formation: Finally, this secondary amine is reacted with an isothiocyanate (such as ethyl isothiocyanate) in the presence of a base like sodium hydride in a solvent like tetrahydrofuran to yield the final triazole-thiourea conjugate. daneshyari.com

This modular approach allows for significant structural diversity by varying the aldehyde used in the first step and the isothiocyanate in the final step. daneshyari.com This versatility is critical for developing libraries of analogous compounds for structure-activity relationship studies.

Another approach involves the direct reaction of 4-amino-4H-1,2,4-triazole with an isothiocyanate, which is the most direct route to the title compound itself, bypassing the Schiff base formation and reduction steps. This direct coupling is highly efficient for preparing N,N'-disubstituted thioureas where one substituent is the 4H-1,2,4-triazol-4-yl group.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-amino-4H-1,2,4-triazole
Ethyl isothiocyanate
Carbon disulfide
Hydrazine
Formic Acid
Acetic Acid
Thiocarbohydrazide
Sodium borohydride
Sodium hydride
Dichloromethane
Tetrahydrofuran
tert-Butanol
Isopropanol
Ethanol
Ether

Optimization of Reaction Conditions and Yield Enhancement Techniques

The efficient synthesis of this compound and its analogues is contingent upon the careful optimization of reaction conditions. Researchers have explored various parameters to maximize product yields, improve purity, and enhance reaction efficiency. Key areas of focus include the choice of catalysts, solvents, reactant stoichiometry, temperature, and the application of modern synthetic techniques like ultrasonic irradiation.

A critical step in the synthesis of related 1,3-disubstituted acs.orgresearchgate.netmdpi.comtriazoles from 1,3-disubstituted thioureas is the use of a thiophile to promote the reaction. A systematic study comparing various thiophiles in a model reaction demonstrated that mercury(II) acetate (B1210297) was the optimal choice, significantly influencing the product yield. nih.gov The reaction proceeds through the formation of a carbodiimide (B86325) intermediate, followed by addition-dehydration with an acyl hydrazide. nih.gov

Detailed research findings on the effect of different thiophiles on product yield are presented below.

Further optimization has shown that adjusting the stoichiometry of the reactants can also lead to significant yield improvements. For instance, increasing the amount of formylhydrazide to 2.5 equivalents in the aforementioned model reaction boosted the isolated product yield to 91%. nih.gov The reaction time is another crucial factor; monitoring the reaction progress revealed that an optimal time of 2 hours was sufficient for achieving high conversion rates. nih.gov

In addition to catalyst and stoichiometry optimization, the choice of solvent and reaction temperature plays a pivotal role. Syntheses of various N-substituted thiourea derivatives containing a 1,2,4-triazole moiety have been successfully carried out in solvents like acetone (B3395972) and dimethylformamide (DMF). chemmethod.com For example, one procedure involves heating a mixture of an N-acyl derivative, thiourea, and anhydrous sodium carbonate in acetone for 6 hours. chemmethod.com The cyclization to form the final triazole ring often requires refluxing at elevated temperatures, for instance, in an oil bath at 130–140 °C. nih.govresearchgate.net

Modern energy sources are also being employed to enhance reaction efficiency and promote green chemistry principles. Ultrasonic irradiation has emerged as a valuable technique for synthesizing N-substituted thioureas. acs.orgresearchgate.netacs.org This method often leads to higher yields in shorter reaction times under mild conditions, representing an environmentally friendly alternative to conventional heating. acs.orgresearchgate.net The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has also proven effective in improving yields. In one study on the synthesis of an N-acyl thiourea derivative, the addition of TBAB increased the reaction yield from 41% to 76%. mdpi.com

The following table summarizes various optimized conditions and techniques used in the synthesis of this compound analogues.

The electronic and steric properties of the substituents on the thiourea precursors also significantly impact the reaction outcome and the regioselectivity of the subsequent ring closure to form the 1,2,4-triazolyl ring system. nih.gov A comprehensive approach that considers all these factors—catalyst, solvent, temperature, stoichiometry, and enhancement techniques—is essential for the high-yield synthesis of this compound and its diverse analogues.

Structural Elucidation and Advanced Spectroscopic Characterization of N Ethyl N 4h 1,2,4 Triazol 4 Yl Thiourea

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in a molecule. The FT-IR spectrum of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features. Key vibrations include the N-H stretching of the thiourea (B124793) moiety, C-H stretching of the ethyl group, C=N stretching within the triazole ring, and the C=S stretching of the thiocarbonyl group.

Based on analyses of similar 1,2,4-triazole (B32235) and thiourea derivatives, the following table outlines the anticipated vibrational frequencies. ufv.brresearchgate.net

Frequency Range (cm⁻¹) Vibrational Assignment
3200-3400N-H stretching (thiourea)
2850-2980C-H stretching (ethyl group)
~1610-1640C=N stretching (triazole ring)
~1530N-H bending
~1300-1350C=S stretching (thiourea)
~1160C-N stretching

These bands provide definitive evidence for the presence of the core functional groups that constitute the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and connectivity within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy identifies the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the N-H protons of the thiourea linker, and the C-H protons of the 1,2,4-triazole ring.

The expected chemical shifts and multiplicities are summarized below, based on data from analogous structures. lookchem.comheubach.compublications.gc.ca

Chemical Shift (δ, ppm) Multiplicity Assignment
~1.2Triplet-CH₃ (ethyl)
~3.6Quartet-CH₂- (ethyl)
~8.5-9.0Singlet (broad)-NH- (thiourea)
~9.0SingletC-H (triazole)
~10.0-11.0Singlet (broad)-NH- (thiourea, adjacent to triazole)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum would feature signals for the two carbons of the ethyl group, the thiocarbonyl carbon (C=S), and the two carbons of the triazole ring.

Predicted chemical shifts for the carbon atoms are presented in the following table, drawing from spectral data of related compounds. lookchem.com

Chemical Shift (δ, ppm) Assignment
~15-CH₃ (ethyl)
~40-CH₂- (ethyl)
~145C-H (triazole)
~180C=S (thiourea)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₅H₉N₅S), the calculated molecular weight is approximately 171.26 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) confirming this mass. lookchem.com Analysis of the fragmentation pattern can further corroborate the proposed structure.

Analysis Expected Value
Molecular FormulaC₅H₉N₅S
Calculated Molecular Weight171.26 g/mol
Expected [M+H]⁺ Peak (m/z)~172.06

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared with the theoretically calculated percentages to verify the molecular formula. For C₅H₉N₅S, the theoretical composition is a key parameter for purity and identity confirmation. lookchem.com

Element Theoretical (%)
Carbon (C)35.07
Hydrogen (H)5.30
Nitrogen (N)40.89
Sulfur (S)18.73

Experimental findings that closely match these calculated values would provide strong evidence for the correct elemental composition of the synthesized compound.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

As of the latest available data, no single-crystal X-ray diffraction (SC-XRD) studies have been published for N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on the molecular structure and packing. The absence of such a study means that fundamental crystallographic parameters have not been experimentally determined.

Without a published crystal structure, the crystal system and space group for this compound remain unknown. The crystal system would classify the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them), while the space group would describe the symmetry of the arrangement of molecules within the unit cell.

The precise bond lengths, bond angles, and torsion angles for this compound in the solid state are not available. This information is a primary output of SC-XRD analysis and is crucial for understanding the molecule's geometry, hybridization of its atoms, and potential strain within the structure.

A detailed analysis of the hydrogen bonding networks and other intermolecular interactions, which govern the packing of molecules in the crystal lattice, cannot be performed. Such interactions are critical in determining the physical properties of the solid, including melting point and solubility.

The manner in which molecules of this compound assemble in the solid state to form supramolecular structures is yet to be determined. The identification of crystal packing motifs would provide insight into the non-covalent forces that direct the self-assembly of the molecules.

Conformational Preferences in the Solid State

The preferred conformation of this compound in the solid state has not been experimentally established. The flexibility of the ethyl and thiourea (B124793) groups allows for multiple possible conformations, and SC-XRD would be the definitive method to identify the lowest energy conformation adopted in the crystalline environment.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. It is instrumental in exploring the fundamental characteristics of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea.

The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For derivatives of 1,2,4-triazole (B32235), DFT methods, such as B3LYP with a basis set like cc-pVDZ, are employed to determine the equilibrium geometry. core.ac.uk This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. core.ac.uk The resulting optimized structure provides a realistic model for the molecule's conformation in the ground state, which is crucial for accurately predicting other properties.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, DFT calculations have shown HOMO-LUMO energy gaps ranging from 4.618 eV to 5.637 eV. nih.gov These values indicate significant chemical stability. nih.gov The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attacks.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related 1,2,4-Triazole Derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Triazole Derivative 7a-7.128-1.4915.637
Triazole Derivative 7b-6.973-1.3585.615
Triazole Derivative 7c-7.144-2.5264.618

Data adapted from studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. researchgate.net The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values. researchgate.net

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These are often associated with electronegative atoms like nitrogen and oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For triazole derivatives, the nitrogen atoms of the triazole ring and the sulfur atom of the thiourea (B124793) group are expected to be in the negative potential (red) region, making them likely sites for interaction with electrophiles. researchgate.net

Quantum chemical methods can simulate spectroscopic data, which is a crucial step in confirming the structure of newly synthesized compounds. Theoretical calculations of Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts are often performed using DFT. core.ac.uk The calculated spectra are then compared with experimental data. core.ac.uk For instance, the theoretical vibrational frequencies of 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol and its ethyl-substituted analogue were determined using the B3LYP/cc-pVDZ method and showed good agreement with experimental FT-IR spectra. core.ac.uk Similarly, Gauge-Including Atomic Orbital (GIAO) calculations are used to predict ¹H and ¹³C NMR chemical shifts, which helps in the assignment of experimental signals and confirms the molecular structure. core.ac.uknih.gov

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry provides significant insights into the mechanisms and kinetics of chemical reactions. For the synthesis of 1,2,4-triazole derivatives, theoretical studies can elucidate the reaction pathways, identify transition states, and calculate activation energies. The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide or thiourea precursors. researchgate.netnih.gov DFT calculations can model these cyclization reactions, showing how the adducts formed from precursors undergo sequential addition-dehydration steps to form the stable triazole ring. nih.gov These studies help in understanding the regioselectivity of the cyclization and the role of substituents on the reaction rate and outcome. nih.gov

Non-Linear Optical (NLO) Property Investigations using Quantum Chemical Methods

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Quantum chemical calculations are essential for predicting and understanding the NLO behavior of molecules. The key NLO parameters, such as linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities, can be calculated using DFT methods. dntb.gov.ua

Molecules with a small HOMO-LUMO gap often exhibit large hyperpolarizability values, indicating enhanced NLO activity. dntb.gov.ua For a series of novel 1,2,4-triazole derivatives, DFT calculations at the M06/6-311G(d,p) level of theory revealed that some compounds possess significant first and second hyperpolarizabilities. dntb.gov.ua For example, one derivative exhibited a first hyperpolarizability (β) of 6.317 x 10⁻³⁰ esu and a second hyperpolarizability (γ) of 4.314 x 10⁻³⁵ esu, suggesting its potential for use in NLO materials. dntb.gov.ua These properties arise from the intramolecular charge transfer characteristics of the molecule, which are enhanced by the presence of electron-donating and electron-accepting groups. nih.gov

Table 2: Calculated NLO Properties for a Representative 1,2,4-Triazole Derivative.
PropertyValue
Linear Polarizability (α)4.195 x 10⁻²³ esu
First Hyperpolarizability (β)6.317 x 10⁻³⁰ esu
Second Hyperpolarizability (γ)4.314 x 10⁻³⁵ esu

Data adapted from studies on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative 7c. dntb.gov.ua

Molecular Docking Methodologies for Ligand-Receptor Interaction Prediction (excluding biological outcomes)

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as this compound, and a biological receptor at the atomic level. Molecular docking is a key computational technique in this domain, aiming to forecast the preferred orientation and conformation of a ligand when it binds to a target macromolecule, typically a protein. This section outlines the methodologies involved in such a predictive study, focusing on the computational steps and considerations, independent of the specific biological interpretations of the results.

The process of molecular docking for a compound like this compound can be systematically broken down into several key stages: preparation of the ligand and receptor, selection of the docking software and scoring function, definition of the binding site, and execution of the docking simulation.

Ligand and Receptor Preparation

Prior to any docking simulation, both the ligand (this compound) and the target receptor must be meticulously prepared. For the ligand, this involves generating a three-dimensional (3D) structure. This can be achieved using various molecular modeling software. The initial 3D structure is then typically subjected to energy minimization to obtain a stable, low-energy conformation. This process often involves quantum mechanical calculations or the use of a suitable molecular mechanics force field. It is also crucial to correctly assign atomic charges and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

The receptor, usually a protein, is often obtained from a crystallographic or NMR structure from a repository like the Protein Data Bank (PDB). Preparation of the receptor involves several steps: removal of any co-crystallized ligands and water molecules that are not essential for the interaction, addition of hydrogen atoms (as they are often not resolved in experimental structures), and assignment of appropriate atomic charges. The protonation states of ionizable residues at a physiological pH must also be determined, as this can significantly influence the electrostatic interactions within the binding site.

Selection of Docking Software and Scoring Functions

A variety of software packages are available for performing molecular docking, each employing different search algorithms and scoring functions. iaanalysis.comipm.ac.irwikipedia.org The choice of software can impact the accuracy and computational cost of the study. Some widely used docking programs are listed in the table below.

Docking SoftwareSearch Algorithm ExamplesScoring Function TypeAvailability
AutoDock Lamarckian Genetic Algorithm, Simulated Annealing nih.govscripps.eduSemiempirical Free Energy Force Field scripps.eduOpen Source ipm.ac.ir
AutoDock Vina Iterated Local Search, Gradient-based Optimization iaanalysis.comnih.govscripps.eduEmpirical/Knowledge-Based nih.govOpen Source ipm.ac.ir
Glide (Schrödinger) Hierarchical search protocolEmpiricalCommercial
MOE (Molecular Operating Environment) Triangle Matcher, Alpha PMIKnowledge-Based (e.g., London dG)Commercial
GOLD Genetic AlgorithmEmpiricalCommercial

The search algorithm is responsible for exploring the conformational space of the ligand within the defined binding site of the receptor. It generates a multitude of possible binding poses. The scoring function then evaluates each of these poses, assigning a score that estimates the binding affinity. These scoring functions are generally classified as force-field-based, empirical, or knowledge-based. The selection of an appropriate scoring function is critical for the successful prediction of the binding mode.

For a molecule containing both triazole and thiourea moieties, the choice of a force field that accurately represents the electronic and steric properties of nitrogen and sulfur-containing heterocycles is paramount. Force fields like OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and GAFF (General Amber Force Field) are commonly used for small drug-like molecules and can be parameterized for such compounds. nih.gov

Defining the Binding Site

To perform the docking simulation, a specific region on the receptor, the binding site or "docking box," must be defined. If the binding site of a known inhibitor is available, the docking box is typically centered on the position of the co-crystallized ligand. In cases where the binding site is unknown, blind docking can be performed, where the entire surface of the receptor is searched for potential binding pockets. Various computational tools can also be employed to predict the location of binding sites based on the protein's topology and physicochemical properties. nih.gov

Execution and Analysis of the Docking Simulation

Once the ligand, receptor, and binding site are prepared, the docking simulation is executed. The software will then generate a set of possible binding poses for this compound within the receptor's active site, each with a corresponding binding score.

The final step involves a detailed analysis of the predicted binding poses. This typically includes:

Ranking of Poses: The generated poses are ranked based on their docking scores, with the top-ranked poses representing the most probable binding modes.

Visualization of Interactions: The interactions between the ligand and the receptor are visualized to understand the nature of the binding. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydrogen bond donor and acceptor capabilities of the triazole and thiourea groups would be of particular interest. irjweb.com

Clustering of Poses: The predicted poses are often clustered based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding conformations.

The table below outlines the key interactions that would be investigated for this compound in a hypothetical binding site.

Interaction TypePotential Functional Groups on Ligand Involved
Hydrogen Bonding N-H groups of the thiourea, Nitrogen atoms of the triazole ring
Hydrophobic Interactions Ethyl group
Pi-stacking Triazole ring with aromatic residues of the receptor
Electrostatic Interactions Polar C=S and C-N bonds

It is important to note that molecular docking is a predictive tool, and the results are theoretical models of the ligand-receptor interaction. The methodologies described provide a framework for generating hypotheses about how this compound might bind to a biological target, which can then guide further experimental studies.

Structure Property Relationship Studies in N Ethyl N 4h 1,2,4 Triazol 4 Yl Thiourea Analogues

Impact of Substituent Variation on Molecular Geometry and Electronic Properties

Molecular Geometry: The geometry of the thiourea (B124793) backbone is particularly sensitive to the nature of its substituents. In derivatives of N-aryl-N'-(triazolyl)thiourea, the planarity of the molecule is influenced by the steric bulk of the substituents. For instance, bulky groups on an aryl ring attached to the terminal nitrogen can cause twisting around the N-C(aryl) bond, leading to a non-planar conformation. researchgate.net The substitution of an aryl group with a smaller, more flexible ethyl group, as in the title compound, is expected to reduce steric hindrance, allowing for a greater degree of conformational freedom.

Computational studies on related thiourea derivatives have shown that the C=S and C-N bond lengths can be modulated by the electronic properties of the substituents. sciensage.info Electron-donating groups tend to increase electron density on the thiourea moiety, which can slightly lengthen the C=S bond and shorten the C-N bonds, indicating increased double-bond character through resonance. Conversely, electron-withdrawing groups can have the opposite effect.

Electronic Properties: Substituents exert a profound influence on the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. Studies on various 1,2,4-triazole (B32235) derivatives have demonstrated that functional group modifications can tune this energy gap. researchgate.netnih.gov Attaching electron-donating groups generally raises the HOMO energy level, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower the LUMO energy level, increasing its susceptibility to reduction. These modifications are critical for tailoring the molecule's reactivity and potential applications. researchgate.net

The following table summarizes the expected impact of different substituent types on the core structure of N-substituted-N'-(4H-1,2,4-triazol-4-yl)thiourea analogues.

Substituent Type (on N or Triazole Ring)Expected Impact on Molecular GeometryExpected Impact on Electronic Properties
Small Alkyl (e.g., Ethyl) High conformational flexibility; less steric hindrance compared to aryl groups.Weak electron-donating effect; slight increase in HOMO energy.
Bulky Alkyl (e.g., tert-Butyl) Increased steric strain, may force non-planar conformations.Stronger electron-donating effect than small alkyls.
Aryl (e.g., Phenyl) Potential for π-stacking; rotation around N-C(aryl) bond can lead to non-planar structures. researchgate.netCan be electron-donating or -withdrawing depending on its own substituents. Modulates HOMO-LUMO gap.
Electron-Donating Group (EDG) (e.g., -OCH₃, -NH₂) Minor changes to bond lengths/angles; can influence planarity.Increases electron density; raises HOMO energy, narrows HOMO-LUMO gap. mdpi.com
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl) Can affect bond lengths through inductive and resonance effects.Decreases electron density; lowers LUMO energy, narrows HOMO-LUMO gap. nih.gov

Conformational Analysis and Tautomerism

The structural diversity of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea analogues is further enriched by conformational flexibility and the potential for tautomerism.

Tautomerism: Tautomerism is a key feature of this class of compounds, with two main forms being relevant:

Triazole Tautomerism (1H vs. 4H): The 1,2,4-triazole ring can exist in two primary tautomeric forms, the 1H- and 4H-isomers. ijsr.net For the parent 1,2,4-triazole, the 1H-tautomer is generally considered more stable than the 4H form. nih.gov However, the substitution pattern can shift this equilibrium. In the case of the title compound, the nitrogen of the thiourea group is attached at the N4 position of the triazole ring, defining it as a 4H-1,2,4-triazole derivative.

Thiourea Tautomerism (Thione vs. Thiol): The thiourea group can exhibit thione-thiol tautomerism. The molecule can exist in the thione form, characterized by a C=S double bond, or the thiol (or isothiourea) form, which contains a C-SH single bond and a C=N double bond. ijsr.net Extensive research, including quantum chemical investigations, has shown that for most substituted 3-mercapto-1,2,4-triazoles and related thioureas, the thione form is the predominant and more stable tautomer in the gas phase, solid state, and solution. ijsr.netnih.govresearchgate.net

The relative stability of these tautomeric forms is crucial as it dictates the molecule's hydrogen bonding capabilities and electronic structure.

Tautomeric EquilibriumTautomeric FormsGeneral Stability TrendStructural Implications
Triazole Ring 1H-1,2,4-triazole vs. 4H-1,2,4-triazole1H form is generally more stable for the unsubstituted ring. nih.govPosition of the N-H proton influences hydrogen bonding sites and overall polarity.
Thiourea Group Thione (C=S) vs. Thiol (C-SH)The thione form is predominantly more stable. nih.govDetermines the primary hydrogen bond donor/acceptor sites (N-H and C=S in thione vs. S-H and C=N in thiol).

Influence of Substituents on Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules, or crystal packing, is governed by a network of non-covalent intermolecular interactions. The nature and strength of these interactions are highly dependent on the substituents present in the molecule.

For N-substituted-N'-(triazolyl)thiourea analogues, several types of interactions are significant:

Hydrogen Bonding: The N-H groups of the thiourea and triazole moieties are potent hydrogen bond donors, while the nitrogen atoms of the triazole ring and the sulfur atom of the thione group are effective acceptors. This allows for the formation of robust hydrogen-bonding networks, often leading to dimers or extended chains that stabilize the crystal lattice. nih.gov

π-π Stacking: When aryl substituents are present, face-to-face π-π stacking interactions can occur between the aromatic rings, contributing significantly to the crystal's stability. researchgate.net The distance and geometry of these interactions are sensitive to the electronic nature of the substituents on the aryl rings.

Other Weak Interactions: Weaker interactions, such as C-H···N, C-H···S, and C-H···π contacts, also play a crucial role in the fine-tuning of the supramolecular architecture. researchgate.netnih.gov In some cases, halogen bonds (e.g., C-Br···S) can also direct crystal packing. nih.gov

Interaction TypeKey Functional Groups InvolvedInfluence of Substituents
N-H···N/S Hydrogen Bonding N-H (thiourea, triazole), N (triazole), S (thione)Dominant interaction. Substituents that alter the acidity of N-H protons or the basicity of N/S atoms can modify bond strength.
π-π Stacking Aryl ringsRequires aryl substituents. Electronically complementary rings (electron-rich vs. electron-poor) enhance stacking. Not possible with alkyl groups like ethyl. researchgate.net
C-H···N/S/π Interactions C-H (alkyl, aryl), N/S atoms, π-systemsUbiquitous but weaker. The number and geometry of these contacts are influenced by the overall molecular conformation and steric hindrance from bulky groups. researchgate.net
Halogen Bonding Halogen-substituted aryl groupsProvides directional control in crystal packing when halogen substituents are present. nih.gov

Lack of Published Research Precludes Detailed Analysis of this compound Coordination Chemistry

A comprehensive review of scientific literature reveals a significant gap in the documented coordination chemistry of this compound. Despite the interest in the broader families of thiourea and 1,2,4-triazole ligands for developing metal complexes, specific research detailing the synthesis, characterization, and theoretical analysis of complexes with this particular ligand appears to be unpublished. Consequently, a detailed article on its coordination chemistry, as outlined by the requested structure, cannot be generated based on currently available scientific data.

While the parent molecules and related derivatives have been explored, the unique combination of the N-ethyl and N'-(4H-1,2,4-triazol-4-yl) moieties on a thiourea backbone presents a specific case for which experimental and theoretical data are absent in the public domain. Searches for this compound, including by its CAS Registry Number 5102-45-4, did not yield any studies on its behavior as a ligand with transition metals such as Ag(I), Cu(I), Pt(II), Ni(II), Ir, or Co(II).

Therefore, information regarding the following key areas for this compound is not available:

Coordination Chemistry of N Ethyl N 4h 1,2,4 Triazol 4 Yl Thiourea and Its Metal Complexes

Theoretical Investigations:No computational or theoretical studies on the metal-ligand interactions or the stability of potential complexes have been published.

In the absence of primary research literature, any attempt to construct the requested article would be speculative and would not meet the standards of scientific accuracy. Further experimental research is required to explore the coordination chemistry of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea before a comprehensive review can be written.

Derivatization and Novel Analogue Synthesis from N Ethyl N 4h 1,2,4 Triazol 4 Yl Thiourea Scaffold

Design Principles for Structural Modification and Diversification

The design of new molecules from the N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea scaffold is rooted in the strategic modification of its constituent parts to enhance interactions with biological targets. The 1,2,4-triazole (B32235) ring is a key pharmacophore known for its favorable properties, including metabolic stability, hydrogen bonding capacity, and dipole moment. nih.govnih.gov It often serves as a bioisostere for amide or ester groups, a principle that guides the design of new analogues. nih.gov

Structural diversification strategies focus on several key areas:

Modification of the N-ethyl group: The ethyl substituent can be replaced with various alkyl, aryl, or heterocyclic moieties to explore structure-activity relationships (SAR). The introduction of functional groups can alter lipophilicity, steric bulk, and potential binding interactions. For instance, in related 2-(4H-1,2,4-triazol-3-yl)pyridine derivatives, the inclusion of a dimethylaminoethyl group was found to be crucial for high activity. nih.govresearchgate.net

Substitution on the triazole ring: While the parent scaffold is unsubstituted on the triazole carbons, introducing substituents at the C-3 and C-5 positions is a common strategy for creating new chemical entities and modulating activity.

Manipulation of the thiourea (B124793) linker: The thiourea moiety is a versatile functional group that can be kept intact, functionalized, or used as a precursor for cyclization reactions to form new heterocyclic systems. researchgate.netnih.gov Its ability to act as a hydrogen bond donor and acceptor is a key feature in molecular design.

The overarching goal is to generate a library of diverse compounds by systematically altering these positions, thereby exploring new chemical space. researchgate.net This approach allows for the fine-tuning of the molecule's electronic and steric properties to achieve desired outcomes. nih.gov

Synthesis of Related Thiourea-Triazole Hybrids and their Functionalization

The synthesis of thiourea-triazole hybrids often starts from a 4-amino-1,2,4-triazole (B31798) precursor. A general method involves the reaction of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thione with an appropriate isothiocyanate (such as ethyl isothiocyanate for the parent scaffold) to yield the corresponding N-substituted thiourea derivative. researchgate.net

More complex hybrids can be synthesized through multi-step reaction protocols. For example, a common pathway begins with the condensation of a 4-amino-1,2,4-triazole derivative with an aldehyde or ketone to form a Schiff base. chemmethod.comresearchgate.net This intermediate can then undergo further reactions. For instance, an N-acyl derivative can be prepared through the addition of an acyl chloride, which is then reacted with thiourea in an alkaline solution to yield the final N-thiourea derivative. chemmethod.comresearchgate.netchemmethod.com These synthetic routes offer multiple points for introducing chemical diversity into the final molecule.

Below is a table summarizing synthetic approaches for creating functionalized thiourea-triazole hybrids based on related structures.

Starting MaterialReagent(s)Product TypeReference
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thioneAryl isothiocyanatesN-aryl-N'-(3-thioxo-5-(pyridin-4-yl)-3,4-dihydro-1,2,4-triazol-4-yl)thiourea derivatives researchgate.net
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thioneAryl isothiocyanatesN-aryl-N'-(5-(2-hydroxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazol-4-yl)thiourea derivatives researchgate.net
N-acyl derivative of a Schiff base from 4-amino-1,2,4-triazoleThiourea, Sodium CarbonateN-thiourea derivative chemmethod.comchemmethod.com

Cyclization Reactions to Form Fused Heterocyclic Systems

The thiourea moiety within the this compound scaffold is a key precursor for a variety of cyclization reactions, leading to the formation of fused and linked heterocyclic systems. These reactions significantly expand the structural diversity of the accessible analogues.

One prominent pathway is the conversion of 1,3-disubstituted thioureas into 4H- nih.govchemmethod.comchemmethod.comtriazol-3-yl-amines. This transformation can be promoted by a thiophile, such as mercury(II) acetate (B1210297), in the presence of an acyl hydrazide. The reaction is believed to proceed through a carbodiimide (B86325) intermediate, which then undergoes addition and subsequent dehydration-cyclization to form the new triazole ring. nih.gov

Another important cyclization strategy involves reacting thiourea-triazole derivatives with bifunctional reagents. For instance, N-thiourea derivatives can be cyclized with α-haloketones or other 1,2-dielectrophiles. The reaction of a thiourea derivative with 2-hydroxy-1,2-diphenylethan-1-one in dimethylformamide (DMF) has been shown to yield imidazole-containing products. chemmethod.comresearchgate.netchemmethod.com Similarly, the reaction of 4-amino-3-mercapto-1,2,4-triazoles with reagents like phenacyl bromides is a well-established route to synthesize 1,2,4-triazolo[3,4-b] researchgate.netchemmethod.comchemmethod.comthiadiazines, a class of fused heterocyclic compounds. nih.gov

The table below outlines examples of cyclization reactions starting from related triazole-thiourea scaffolds.

Starting ScaffoldReagent(s)Resulting Heterocyclic SystemReference
1,3-DiarylthioureaHg(OAc)₂, Formic hydrazidePhenyl-(4-phenyl-4H- nih.govchemmethod.comchemmethod.comtriazol-3-yl)-amine nih.gov
N-thiourea derivative of 1,2,4-triazole2-Hydroxy-1,2-diphenylethan-1-oneImidazole derivative chemmethod.comchemmethod.com
4-Amino-5-aryl-3-mercapto-1,2,4-triazolePhenacyl bromides1,2,4-Triazolo[3,4-b] researchgate.netchemmethod.comchemmethod.comthiadiazine nih.gov
4-Amino-3-mercapto-1,2,4-triazole2-Bromo-1,4-naphthoquinone5H-Naphtho[1,2-e] nih.govchemmethod.comchemmethod.comtriazolo[3,4-b] researchgate.netchemmethod.comchemmethod.comthiadiazin-5-one nih.gov

Exploration of Bioisosteric Replacements within the Triazole Moiety

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's biological activity. The 1,2,4-triazole ring itself is frequently employed as a bioisostere of amide, ester, and carboxylic acid functionalities due to its ability to participate in similar non-covalent interactions, such as hydrogen bonding, while offering improved metabolic stability. nih.govnih.gov

In the context of the this compound scaffold, bioisosteric replacement can be explored by substituting the 1,2,4-triazole ring with other five-membered aromatic heterocycles. The goal of such replacements is to alter the electronic distribution, dipole moment, and steric profile of the molecule, which can lead to changes in its biological target affinity and selectivity.

Potential bioisosteric replacements for the 1,2,4-triazole ring include:

1,2,3-Triazole: Another isomer of triazole, which offers a different arrangement of nitrogen atoms and thus a different dipole moment and hydrogen bonding pattern. mdpi.com

Tetrazole: Often used as a bioisostere for carboxylic acids, it is a planar, aromatic ring with a high density of nitrogen atoms.

Oxadiazoles and Thiadiazoles: Heterocycles like nih.govchemmethod.comchemmethod.com- and researchgate.netchemmethod.comchemmethod.comoxadiazoles can also serve as bioisosteric replacements for amide and thioamide groups. nih.gov

Pyrazole and Imidazole: These azoles, containing two nitrogen atoms, are common in many biologically active compounds and can replace the triazole ring to probe structural requirements at the target receptor.

The following table lists potential bioisosteric replacements for the 1,2,4-triazole moiety.

Original MoietyPotential Bioisosteric ReplacementRationale / Mimicked FunctionalityReference
1,2,4-Triazole1,2,3-TriazoleAltered dipole moment and N-atom positioning mdpi.com
1,2,4-TriazoleTetrazoleCarboxylic acid isostere, different electronic profile nih.gov
1,2,4-TriazoleThiazoleFive-membered heterocycle with different heteroatoms (S, N) nih.gov
1,2,4-TriazolePyrazoleAltered number and position of nitrogen atoms nih.gov
Amide/Thioamide Linker nih.govchemmethod.comchemmethod.com- or researchgate.netchemmethod.comchemmethod.comOxadiazoleMimics amide/thioamide bond with improved stability nih.gov
Triazole side chainTriazolone groupIntroduces carbonyl for additional H-bonding researchgate.net

Advanced Methodologies in N Ethyl N 4h 1,2,4 Triazol 4 Yl Thiourea Research

Green Chemistry Approaches in Synthesis (e.g., ultrasonic assistance)

In recent years, the principles of green chemistry have been pivotal in the development of synthetic routes for heterocyclic compounds, including derivatives of 1,2,4-triazole (B32235) and thiourea (B124793). One of the prominent green techniques is the use of ultrasonic irradiation, which has been shown to accelerate reaction rates, improve yields, and often allows for milder reaction conditions. nih.govnih.gov Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperature and pressure, leading to an enhanced chemical reactivity. nih.gov

While specific studies on the ultrasonic-assisted synthesis of N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea are not extensively detailed in publicly available literature, the successful application of this technique to structurally similar compounds provides a strong basis for its potential utility. For instance, the synthesis of various N-substituted 1,2,4-triazole derivatives has been efficiently achieved under ultrasonic irradiation, resulting in significant reductions in reaction times and improvements in yields compared to conventional heating methods. nih.gov

The advantages of employing ultrasonic assistance in the synthesis of this compound and its analogues are anticipated to be substantial. This approach aligns with the core tenets of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.

Table 1: Comparison of Conventional and Ultrasonic-Assisted Synthesis for a 1,2,4-Triazole Derivative

Method Reaction Time Yield (%) Reference
Conventional Heating 10-30 hours Moderate nih.gov
Ultrasonic Irradiation 20-40 minutes 75-89 nih.gov

This table illustrates the typical improvements observed in the synthesis of related 1,2,4-triazole derivatives when employing ultrasonic assistance.

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic accelerations in reaction rates for the synthesis of a wide array of heterocyclic compounds. nih.gov This technique utilizes microwave energy to directly heat the reactants and solvent, leading to a rapid and uniform temperature increase that can significantly shorten reaction times from hours to minutes. nih.govchemmethod.com

The synthesis of various 1,2,4-triazole derivatives has been successfully optimized using microwave irradiation, consistently demonstrating superior efficiency over conventional heating methods. researchgate.netscipublications.com For example, the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives was effectively achieved using microwave-assisted organic synthesis. nih.gov This suggests that the synthesis of this compound could also be significantly enhanced through the application of microwave technology.

The primary benefits of employing microwave-assisted synthesis include a substantial reduction in reaction time, which in turn can lead to higher throughput and reduced energy consumption. Furthermore, the rapid heating can minimize the formation of side products, leading to cleaner reaction profiles and higher yields of the desired product.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a 1,2,4-Triazole Derivative

Method Reaction Time Yield (%) Reference
Conventional Heating >4 hours Moderate nih.gov
Microwave Irradiation 1 minute 85 nih.gov

This table showcases the significant reduction in reaction time and potential for improved yields in the synthesis of related 1,2,4-triazole derivatives using microwave assistance.

High-Throughput Synthesis and Screening in Analogue Design

High-throughput synthesis (HTS) and screening are transformative methodologies in modern drug discovery and materials science, enabling the rapid generation and evaluation of large libraries of compounds. rsc.org This approach is particularly valuable for the exploration of the structure-activity relationships of a lead compound like this compound.

By employing automated synthesis platforms and continuous flow reactors, it is possible to systematically modify the core structure of this compound, introducing a diverse range of substituents to generate a library of analogues. rsc.orgresearchgate.net For instance, the ethyl group could be replaced with other alkyl or aryl moieties, and substitutions could be made on the triazole ring.

Following synthesis, high-throughput screening assays can be utilized to rapidly assess the biological or material properties of the newly synthesized compounds. This integrated approach of high-throughput synthesis and screening significantly accelerates the process of identifying analogues with improved or novel properties, thereby streamlining the research and development pipeline. rsc.org The application of these techniques to this compound would facilitate a more comprehensive understanding of its chemical potential and expedite the discovery of new applications.

Future Research Directions and Perspectives for N Ethyl N 4h 1,2,4 Triazol 4 Yl Thiourea

Unexplored Synthetic Routes and Methodological Innovations

While the synthesis of 1,2,4-triazole (B32235) and thiourea (B124793) derivatives is well-established, specific routes for N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea can be further optimized and diversified. Future research should focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Current synthetic strategies often involve multi-step reactions starting from precursors like 4-amino-1,2,4-triazole (B31798). chemmethod.comresearchgate.net A primary route involves the reaction of 4-amino-4H-1,2,4-triazole with ethyl isothiocyanate. Future investigations could explore alternative pathways and reaction conditions to improve yield, purity, and environmental footprint.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully employed for other triazole derivatives to reduce reaction times and improve yields. nih.gov Its application to the synthesis of the title compound could offer a significant methodological improvement over conventional heating methods.

Green Chemistry Approaches: Investigating the use of eco-friendly solvents (e.g., water, ethanol) and catalysts could lead to more sustainable synthetic protocols. scispace.com This aligns with the growing demand for environmentally benign chemical processes.

One-Pot Synthesis: Designing a one-pot reaction where the triazole precursor is formed and subsequently reacted with the isothiocyanate without isolating intermediates could streamline the process, making it more time and resource-efficient.

Alternative Precursors: Exploring thiophile-promoted synthesis from 1,3-disubstituted thioureas represents an alternative strategy that has been studied for similar structures and could be adapted. nih.gov

Potential Synthetic Approach Key Innovation/Advantage Relevant Precursors
Microwave-Assisted SynthesisReduced reaction time, potentially higher yields4-amino-4H-1,2,4-triazole, Ethyl isothiocyanate
Green Solvent SynthesisImproved environmental safety, reduced hazardous wasteSame as above
One-Pot ReactionIncreased efficiency, reduced purification stepsStarting materials for 4-amino-4H-1,2,4-triazole
Thiophile-Promoted CyclizationAlternative synthetic pathway, novel intermediatesA corresponding 1,3-disubstituted thiourea

Deeper Computational Modeling and Predictive Analytics for Molecular Properties

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental work. For this compound, a thorough computational investigation is a critical next step to elucidate its fundamental properties.

Diverse computational methods can be used to screen molecules for various properties like drug-likeness and physicochemical traits. nih.gov Future research should leverage these techniques to build a comprehensive in-silico profile of the compound.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, electronic structure, frontier molecular orbitals (HOMO-LUMO), and vibrational frequencies. doi.org This information is fundamental for understanding its reactivity and spectroscopic characteristics.

Molecular Docking Simulations: To predict the binding affinity and interaction modes of the compound with various biological targets, such as enzymes or receptors. This is crucial for exploring its potential as a pharmacophore, a common application for 1,2,4-triazole derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of related analogues, QSAR models can be developed to correlate structural features with specific activities, enabling the predictive design of more potent compounds.

Molecular Dynamics (MD) Simulations: To study the conformational flexibility of the molecule and its interactions with solvents or biological membranes over time.

Computational Method Predicted Property/Application Significance
Density Functional Theory (DFT)Electronic structure, reactivity, spectral propertiesFoundational understanding of molecular characteristics. doi.org
Molecular DockingBinding affinity to biological targetsGuiding drug discovery efforts. nih.gov
QSARCorrelation of structure with biological activityPredictive design of new, more active molecules.
Molecular Dynamics (MD)Conformational analysis, solvent interactionsInsight into dynamic behavior in different environments.

New Frontiers in Coordination Chemistry and Materials Science Applications

The presence of multiple nitrogen atoms in the triazole ring and the sulfur atom in the thiourea moiety makes this compound an excellent candidate as a ligand in coordination chemistry. doi.org The coordination chemistry of thiourea derivatives has garnered significant interest due to their diverse applications. nih.gov

Future research should systematically explore the coordination of this ligand with a wide range of transition metal and lanthanide ions. The resulting metal complexes could exhibit novel structural motifs and interesting photophysical, magnetic, or catalytic properties.

Potential research avenues include:

Synthesis of Metal-Organic Frameworks (MOFs): Using the compound as an organic linker could lead to the formation of novel MOFs with potential applications in gas storage, separation, or heterogeneous catalysis.

Development of Chemosensors: The coordination sites could selectively bind to specific metal ions, leading to a detectable change in optical or electrochemical properties, forming the basis for a chemosensor.

Biologically Active Metal Complexes: The coordination of metals like gold, silver, or platinum, which have known therapeutic properties, could enhance or modify the biological activity of the parent ligand, creating potential new anticancer or antimicrobial agents. nih.gov

Corrosion Inhibition: 1,2,4-triazole derivatives have been investigated as corrosion inhibitors for metals. The formation of a protective film by coordination of the compound on metal surfaces is a promising area for materials science research.

Advanced Structure-Property Correlational Studies for Rational Design

A systematic investigation into the structure-property relationships of this compound and its derivatives is essential for rational design. This involves synthesizing a library of analogues with targeted modifications and evaluating how these changes influence their physical, chemical, and biological properties.

The 1,2,4-triazole nucleus is a key component in a wide array of drugs, and its derivatives are known to possess a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govresearchgate.net Understanding how structural modifications impact these activities is crucial.

Key strategies for future studies:

Systematic Substituent Modification: Modifying the ethyl group with different alkyl or aryl substituents to study the effect of steric and electronic factors on the compound's properties.

Bioisosteric Replacement: Replacing the thiourea group with a urea (B33335) or other bioisosteres to probe the importance of the sulfur atom for specific biological interactions or coordination behaviors. nih.gov

Crystallographic Analysis: Obtaining single-crystal X-ray structures of the parent compound and its derivatives or metal complexes to gain precise insights into their three-dimensional structure, conformation, and intermolecular interactions.

Spectroscopic Characterization: Employing a suite of spectroscopic techniques (NMR, IR, UV-Vis, Mass Spectrometry) to build a comprehensive database that correlates spectral features with structural changes.

By pursuing these advanced correlational studies, researchers can build predictive models that facilitate the rational design of new molecules based on this compound with tailored functionalities for specific applications in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for N-ethyl-N'-(4H-1,2,4-triazol-4-yl)thiourea, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiosemicarbazide derivatives react with ethyl isothiocyanate in alkaline media (e.g., NaOH solution) to form the thiourea scaffold. Reaction optimization involves controlling pH (8–10), temperature (60–80°C), and solvent selection (ethanol/water mixtures). Post-reaction neutralization and crystallization in ethanol yield pure products, as validated by IR and ¹H NMR spectroscopy . Alternative routes include coupling 4H-1,2,4-triazole-4-amine with ethyl isothiocyanate derivatives under anhydrous conditions, monitored by TLC .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C=S stretch) confirm thiourea functionality.
  • ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, CH₂CH₃) and δ 8.0–8.5 ppm (singlet, triazole-H) are diagnostic.
  • X-ray Crystallography : Single-crystal analysis with SHELXL software (e.g., SHELX-97) resolves bond lengths (C-S: ~1.68 Å) and torsion angles. Data collection at 100 K minimizes thermal motion artifacts .

Q. What preliminary biological activities have been reported, and what assays are appropriate for initial screening?

  • Methodological Answer : Reported activities include antimicrobial and cyclooxygenase (COX) inhibition:
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with ciprofloxacin as a positive control .
  • COX Inhibition : Enzyme-linked immunosorbent assays (ELISA) measure prostaglandin E₂ (PGE₂) suppression in cell lysates, comparing selectivity for COX-1 vs. COX-2 isoforms .

Advanced Research Questions

Q. How to design experiments to study structure-activity relationships (SAR) of thiourea derivatives?

  • Methodological Answer : SAR studies involve systematic structural modifications:
  • Substitution Patterns : Replace the ethyl group with bulkier alkyl/aryl groups to assess steric effects.
  • Bioisosteric Replacement : Substitute the triazole ring with 1,2,3-triazole or thiadiazole moieties and compare activity .
  • Assay Design : Use parallel synthesis to generate derivatives, followed by high-throughput screening (HTS) in target-specific assays (e.g., fungal glucan synthase inhibition for antifungals) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions often arise from assay conditions or compound stability:
  • Media Effects : Test activity in varied media (aqueous vs. DMSO solutions) to account for solubility-driven discrepancies.
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed thioureas) that may alter results .
  • Validation : Cross-validate with orthogonal assays (e.g., fluorescence-based COX activity vs. Western blotting) .

Q. How to use computational methods to predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB ID: 5KIR). Prioritize hydrogen bonds between thiourea sulfur and His90/Arg120 residues.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (310 K, 1 atm) .
  • QSAR Models : Develop regression models using descriptors like logP and polar surface area to predict antifungal IC₅₀ values .

Q. What challenges arise in interpreting NMR and mass spectrometry data for derivatives?

  • Methodological Answer :
  • NMR Artifacts : Dynamic proton exchange in the thiourea NH group broadens signals; use DMSO-d₆ as a solvent and low temperatures (e.g., 25°C) to sharpen peaks.
  • Mass Spectral Fragmentation : ESI-MS may show [M+H]⁺ peaks with sulfur loss (m/z −32). Confirm with high-resolution (HR-MS) data to distinguish from impurities .

Q. What are the best practices for stability studies under physiological conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Protein Binding : Use equilibrium dialysis to assess binding to serum albumin, which impacts bioavailability.
  • Light Sensitivity : Store samples in amber vials to prevent photodegradation of the thiourea moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.